molecular formula C13H15NO5 B2383496 2-[(Cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoic acid CAS No. 496913-51-0

2-[(Cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoic acid

Cat. No.: B2383496
CAS No.: 496913-51-0
M. Wt: 265.265
InChI Key: JXGBRFGCGDKCCP-UHFFFAOYSA-N
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Description

2-[(Cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoic Acid (CAS# 496913-51-0) is a research chemical . It has a molecular weight of 265.26 and a molecular formula of C13H15NO5 . The compound is canonicalized with a complexity of 355 . It has a heavy atom count of 19, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 2 .


Molecular Structure Analysis

The compound’s IUPAC name is 2-(cyclopropanecarbonylamino)-4,5-dimethoxybenzoic acid . Its InChI is InChI=1S/C13H15NO5/c1-18-10-5-8 (13 (16)17)9 (6-11 (10)19-2)14-12 (15)7-3-4-7/h5-7H,3-4H2,1-2H3, (H,14,15) (H,16,17) and its InChI Key is JXGBRFGCGDKCCP-UHFFFAOYSA-N .

Scientific Research Applications

Synthetic Procedures and Biological Interest

Benzazoles and derivatives, including those with guanidine moieties like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, exhibit a wide range of biological activities and are used in clinical applications. Synthetic chemists have developed new procedures to access compounds with guanidine groups due to their potential as therapeutic agents. The guanidine group, considered a super base when bonded to a benzazole ring, could modify the biological activity of these heterocycles. This review covers the chemical aspects of 2-guanidinobenzoazoles as potential therapeutic agents, summarizing the current knowledge on their pharmacological activities such as cytotoxic, inhibition of cell proliferation via angiogenesis, and apoptosis. It also highlights recent synthetic approaches to these compounds with various modifications and functionalizations (Rosales-Hernández et al., 2022).

Degradation Processes and Stability

The study on Nitisinone, a compound related to the chemical family of interest, focused on its stability and degradation pathways. It revealed that stability increases with the pH of the solution, identifying two major stable degradation products under conditions similar to human gastric juice. This research contributes to a better understanding of the properties and potential risks and benefits of medical applications of such compounds (Barchańska et al., 2019).

Divalent Metal Salts and Ionic Polymers

Divalent metal salts of p-aminobenzoic acid serve as starting materials for the synthesis of ionic polymers, with metal firmly incorporated into the structure. This review discusses polymers prepared using these metal salts, highlighting the reactions with compounds having functional groups capable of reacting with amino groups. These reactions result in metal-containing cured resins with very high impact strength, indicating potential applications in material science (Matsuda, 1997).

Parabens in Aquatic Environments

A review on parabens, esters of para-hydroxybenzoic acid used as preservatives, focused on their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them well from wastewater, parabens are always present at low concentration levels in effluents and are ubiquitous in surface water and sediments. This review suggests the need for further studies to improve knowledge regarding their toxicity and environmental impact (Haman et al., 2015).

Antioxidant and Anti-inflammatory Agents

Research focused on the synthesis and evaluation of benzofused thiazole derivatives for antioxidant and anti-inflammatory activities. The study suggests that these compounds could serve as potential candidates for the treatment of various diseases, highlighting the importance of continuous exploration of novel therapeutic agents in the realm of synthetic chemistry (Raut et al., 2020).

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-10-5-8(13(16)17)9(6-11(10)19-2)14-12(15)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGBRFGCGDKCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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